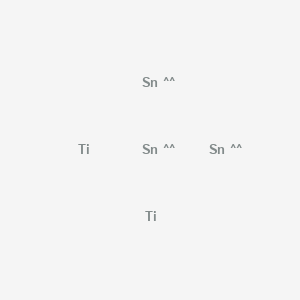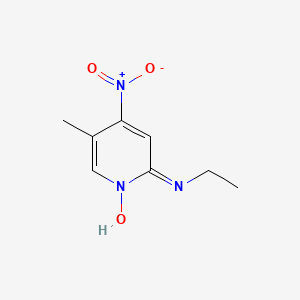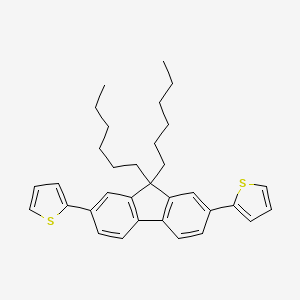
CID 71356258
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71356258” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71356258” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71356258” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Reduced by [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] under [specific conditions].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Substitution Reagents: [Examples of substitution reagents].
Major Products: The major products formed from these reactions include [list of major products], which are significant for [specific applications].
Scientific Research Applications
Compound “CID 71356258” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in [specific chemical reactions] and as a catalyst in [specific processes].
Biology: Plays a role in [specific biological studies], including [specific applications].
Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].
Industry: Utilized in the production of [specific industrial products] and as an additive in [specific processes].
Mechanism of Action
The mechanism of action of compound “CID 71356258” involves:
Molecular Targets: Binds to [specific molecular targets] and modulates [specific pathways].
Pathways Involved: Influences [specific biochemical pathways], leading to [specific effects].
Comparison with Similar Compounds
Compound A: Shares [specific similarities] but differs in [specific aspects].
Compound B: Known for [specific properties] that are distinct from “CID 71356258”.
Compound C: Exhibits [specific characteristics] that highlight its uniqueness compared to “this compound”.
Uniqueness: Compound “this compound” stands out due to its [specific unique properties], making it valuable for [specific applications].
This detailed article provides a comprehensive overview of compound “this compound”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
Sn3Ti2 |
|---|---|
Molecular Weight |
451.9 g/mol |
InChI |
InChI=1S/3Sn.2Ti |
InChI Key |
WDCSDAGETSTUIV-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)












